![molecular formula C12H16N2O B2452023 N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide CAS No. 2305341-35-7](/img/structure/B2452023.png)
N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide is a chemical compound with various applications in scientific research. It is a member of the class of compounds known as pyridines, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), the reduction of oxidative stress, and the induction of apoptosis in cancer cells. Additionally, it has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide in lab experiments is its potent anti-inflammatory and antioxidant activities, which make it a useful tool for studying the mechanisms underlying various inflammatory diseases and oxidative stress. Additionally, its antitumor activity makes it a valuable tool for studying the mechanisms underlying cancer cell growth and survival. However, one of the main limitations of using this compound in lab experiments is its relatively high cost and limited availability, which may limit its use in large-scale studies.
Orientations Futures
There are several potential future directions for the study of N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide. One possible direction is the development of new chemotherapeutic agents based on the structure of this compound, which may exhibit improved selectivity and reduced toxicity towards cancer cells. Another potential direction is the study of the mechanisms underlying its anti-inflammatory and antioxidant activities, which may lead to the development of new treatments for various inflammatory diseases and oxidative stress. Additionally, the study of its interactions with other compounds and signaling pathways may provide new insights into its mechanism of action and potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide involves the reaction of 3-methylpyridine-2-carbaldehyde with isopropylamine, followed by the reaction of the resulting imine with propargyl bromide. The final product is obtained through the reduction of the alkyne group using sodium borohydride. The purity of the compound can be improved through recrystallization from ethanol.
Applications De Recherche Scientifique
N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been shown to possess antitumor activity, making it a potential chemotherapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N-[2-(3-methylpyridin-2-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-5-10(15)14-12(3,4)11-9(2)7-6-8-13-11/h5-8H,1H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDWWABCTLENQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

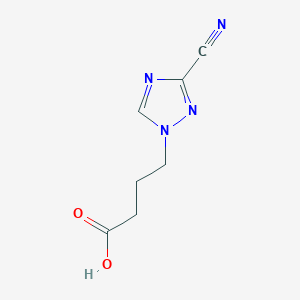
![Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride](/img/structure/B2451942.png)
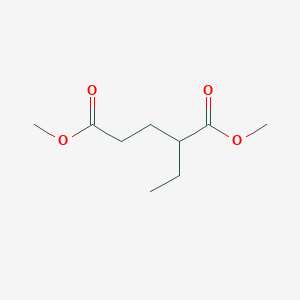
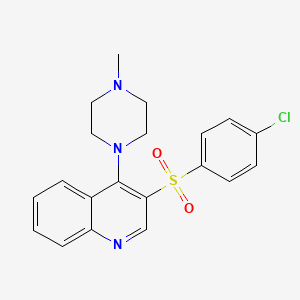
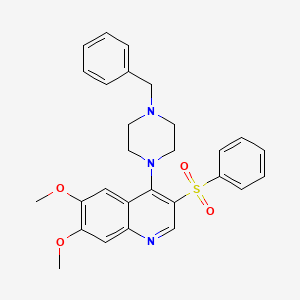
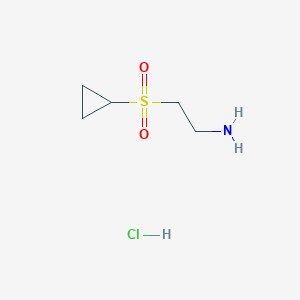
![1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide](/img/structure/B2451955.png)
![1-(3-(methylthio)phenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451956.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2451957.png)
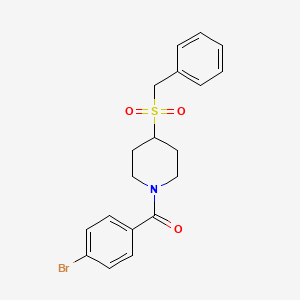
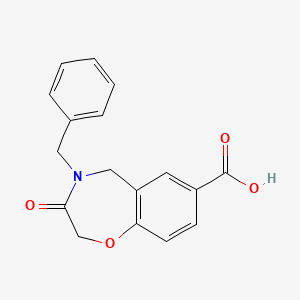
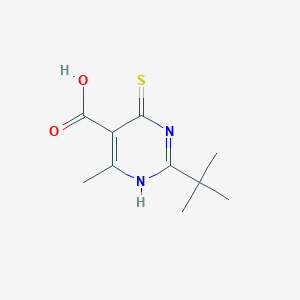
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2451962.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2451963.png)